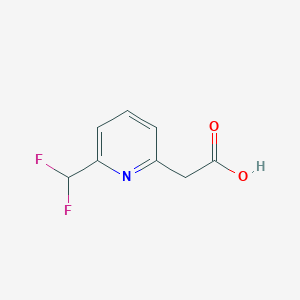
2-(Difluoromethyl)pyridine-6-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)pyridine-6-acetic acid is a fluorinated organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)pyridine-6-acetic acid typically involves the introduction of difluoromethyl groups into pyridine derivatives. One common method is the use of ethyl bromodifluoroacetate as a fluorine source. This process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation .
Industrial Production Methods: Industrial production methods for this compound often leverage transition metal-free strategies to ensure cost-effectiveness and scalability. The use of readily available reagents and mild reaction conditions is preferred to optimize yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)pyridine-6-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.
Substitution: It can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like sodium hydride or lithium diisopropylamide are used under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of difluoromethylated derivatives .
Scientific Research Applications
2-(Difluoromethyl)pyridine-6-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)pyridine-6-acetic acid exerts its effects is primarily through its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, improving its binding affinity to target proteins. This property is exploited in the design of enzyme inhibitors and other therapeutic agents . The compound’s bioisosteric nature allows it to mimic other functional groups, thereby modulating biological activity .
Comparison with Similar Compounds
2-Difluoromethylpyridine: Shares similar bioisosteric properties and is used in similar applications.
4-Difluoromethylpyridine: Another fluorinated pyridine derivative with comparable chemical properties.
Trifluoromethylpyridine: Contains an additional fluorine atom, offering different physicochemical properties and applications.
Uniqueness: 2-(Difluoromethyl)pyridine-6-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to enhance membrane permeability and binding affinity makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C8H7F2NO2 |
|---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
2-[6-(difluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-8(10)6-3-1-2-5(11-6)4-7(12)13/h1-3,8H,4H2,(H,12,13) |
InChI Key |
AXLVTJFSGFISNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















